Cas no 412344-85-5 (Ethanone,1-(2-methylcyclobutyl)-)
412344-85-5 structure
Product Name:Ethanone,1-(2-methylcyclobutyl)-
CAS No:412344-85-5
MF:C7H12O
MW:112.169582366943
CID:326467
PubChem ID:12268510
Update Time:2025-04-19
Ethanone,1-(2-methylcyclobutyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(2-methylcyclobutyl)-
- Ethanone, 1-(2-methylcyclobutyl)- (9CI)
- AB91963
- 1-(2-methylcyclobutyl)ethan-1-one
- 412344-85-5
- SCHEMBL12806438
- AB92089
- 1932247-16-9
- starbld0042056
- 1-[trans-2-methylcyclobutyl]ethan-1-one
-
- Inchi: 1S/C7H12O/c1-5-3-4-7(5)6(2)8/h5,7H,3-4H2,1-2H3
- InChI Key: CSMMUZVOEXYHRZ-UHFFFAOYSA-N
- SMILES: O=C(C)C1CCC1C
Computed Properties
- Exact Mass: 112.088815002g/mol
- Monoisotopic Mass: 112.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 17.1Ų
Ethanone,1-(2-methylcyclobutyl)- Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
412344-85-5 (Ethanone,1-(2-methylcyclobutyl)-) Related Products
- 35900-26-6(4-Methyl-5-nonanone)
- 3019-25-8(1-cyclobutylethan-1-one)
- 19781-29-4(3-Ethyl-4-octanone)
- 7335-17-3(3,5-Dimethyl-4-octanone, erythro + threo)
- 18641-71-9(2,4-Dimethyl-3-heptanone)
- 7379-12-6(2-methylhexan-3-one)
- 19781-14-7(2-Octanone,3,5-dimethyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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